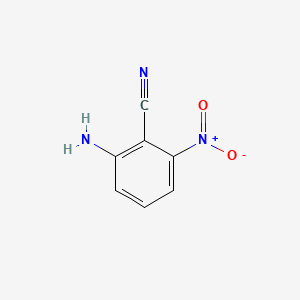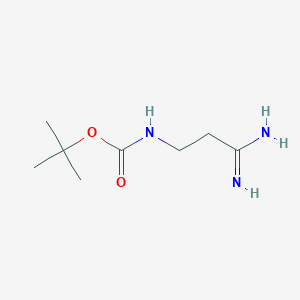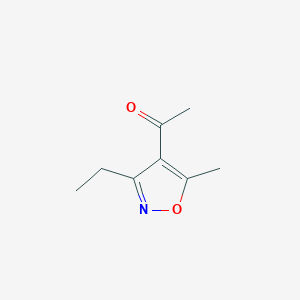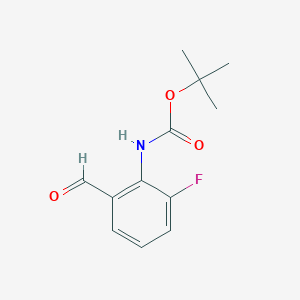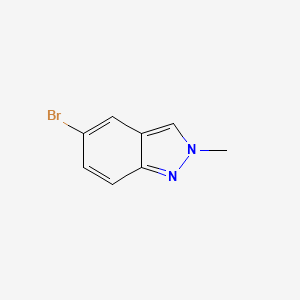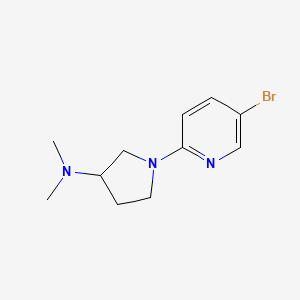![molecular formula C8H6BrNO B1281201 2-(Brommethyl)benzo[d]oxazol CAS No. 73101-74-3](/img/structure/B1281201.png)
2-(Brommethyl)benzo[d]oxazol
Übersicht
Beschreibung
2-(Bromomethyl)benzo[d]oxazole (2-BMBO) is an organic compound that has a wide range of applications in the fields of biochemistry and pharmacology. It is an aromatic heterocyclic compound that is used as a starting material in the synthesis of various molecules, including pharmaceuticals and dyes. 2-BMBO has also been studied for its potential to act as a drug-like molecule, due to its ability to interact with and modulate various biological targets.
Wissenschaftliche Forschungsanwendungen
Synthese von Oxazolen
Oxazole sind eine wichtige Klasse von biologisch aktiven Verbindungen in der pharmazeutischen Chemie und gelten als die Hauptstruktur vieler biologisch aktiver Verbindungen . Die Entwicklung effizienter und umweltfreundlicher katalytischer Systeme zur Herstellung von Thiazol-Derivaten ist ein zentrales Forschungsthema in der organischen Synthese . 2-(Brommethyl)benzo[d]oxazol kann als Ausgangsmaterial bei der Synthese verschiedener Oxazol-Derivate verwendet werden .
Magnetische Nanocomposite als Katalysatoren
Im Bereich der organischen Synthese wurden magnetische Nanocomposite als Katalysatoren eingesetzt . Diese Katalysatoren weisen nicht nur eine hohe Stabilität auf, sondern ihre Oberfläche lässt sich auch leicht modifizieren . This compound kann bei der Herstellung dieser Katalysatoren verwendet werden .
Biologische und medizinische Eigenschaften
Oxazole wurden ausgiebig auf ihre vielen biologischen und pharmakologischen Aktivitäten untersucht und sind von erheblicher Bedeutung in der medizinischen Chemie . Oxazol-Derivate, die aus this compound synthetisiert werden können, haben sich als eine breite Palette pharmakologischer Eigenschaften gezeigt, darunter antibakterielle, antifungale, antivirale, Antikrebs- und entzündungshemmende Aktivitäten .
Arzneimittelforschung
Das Vorhandensein eines Oxazolrings in Medikamenten ist oft mit ihrer Fähigkeit verbunden, an bestimmte biologische Zielstrukturen zu binden und ihre therapeutischen Wirkungen auszuüben . Einige Beispiele für Medikamente, die einen Oxazolring enthalten, sind Oxaprozin (ein entzündungshemmendes Medikament), Voriconazol (ein Antimykotikum) und Sunitinib (ein Antikrebsmittel) . This compound kann bei der Synthese dieser Medikamente verwendet werden .
Synthese von Chinazolinonen
Patel et al. synthetisierten eine Reihe von 2-[2-(2,6-Dichlor-phenylamino)-phenylmethyl]-3-{4-[(substituiertes Phenyl)amino]-1,3-oxazol-2-yl-}chinazolin-4(3H)onen und untersuchten deren antibakterielles Potenzial . This compound kann bei der Synthese dieser Chinazolinone verwendet werden .
Synthese von Benzoxazol-Derivaten
In einer ähnlichen Methodik haben Shroff und Panu die Anwendung eines Palladium(II)-Komplexes auf der Oberfläche von silikatbeschichteten magnetischen Nanopartikeln berichtet, die mit Benzol-1,2,4-triamin [MNPs-Anilin-Pd] modifiziert wurden, als neuartigen magnetisch wiederverwendbaren Katalysator für die Synthese einer Bibliothek von Benzoxazol-Derivaten durch die Reaktion von 2-Aminophenol . This compound kann bei der Synthese dieser Benzoxazol-Derivate verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Mode of Action
Benzoxazole derivatives have been found to interact with various biological targets leading to their wide spectrum of pharmacological activities .
Biochemical Pathways
Benzoxazole derivatives have been found to affect various biochemical pathways due to their wide spectrum of pharmacological activities .
Pharmacokinetics
It has been found to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It has also been found to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities, suggesting that they can have various molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKQNCHUKOHTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508743 | |
| Record name | 2-(Bromomethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73101-74-3 | |
| Record name | 2-(Bromomethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




